PTH-(S-phenylthiocarbamyl)cysteine

Description

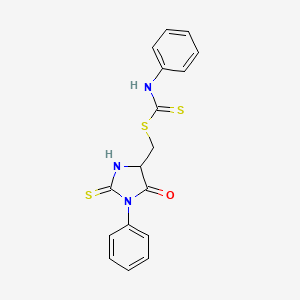

Structure

3D Structure

Properties

IUPAC Name |

(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl)methyl N-phenylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS3/c21-15-14(11-24-17(23)18-12-7-3-1-4-8-12)19-16(22)20(15)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,18,23)(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKFOAIHDKYNTOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)SCC2C(=O)N(C(=S)N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80393164 | |

| Record name | PTH-(S-phenylthiocarbamyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4094-50-2 | |

| Record name | PTH-(S-phenylthiocarbamyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Edman Degradation of Cysteine-Containing Peptides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Edman degradation sequencing method, with a specific focus on the unique challenges and considerations presented by cysteine residues. It details the core mechanism, outlines strategies for handling cysteine, presents quantitative data on the efficiency of these strategies, and provides detailed experimental protocols.

Introduction: The Cysteine Challenge in Edman Degradation

Edman degradation, developed by Pehr Edman, is a cornerstone technique for determining the N-terminal amino acid sequence of proteins and peptides.[1] The method relies on a stepwise chemical process that sequentially removes and identifies amino acids from the N-terminus without cleaving other peptide bonds.[1] While highly effective for many amino acids, cysteine presents significant challenges. The free sulfhydryl group of cysteine is highly reactive, leading to side reactions, degradation during the acidic cleavage step, and the inability to detect the unmodified residue.[2] Furthermore, the presence of disulfide bonds formed between cysteine residues can completely inhibit the sequencing process.[3]

To overcome these obstacles, specific strategies involving the chemical modification of cysteine residues prior to sequencing are essential. This guide explores these methods, providing the technical details necessary for successful sequencing of cysteine-containing peptides.

The Core Mechanism of Edman Degradation and Cysteine's Complications

The Edman degradation is a cyclical three-step process: coupling, cleavage, and conversion.

-

Coupling: Under mildly alkaline conditions, the N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC). This forms a phenylthiocarbamoyl-peptide (PTC-peptide).

-

Cleavage: The PTC-peptide is treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA). This cleaves the peptide bond between the first and second amino acid, releasing the N-terminal residue as a cyclic anilinothiazolinone (ATZ-amino acid).

-

Conversion & Identification: The ATZ-amino acid is extracted and converted to a more stable phenylthiohydantoin (PTH) derivative by treatment with aqueous acid. This PTH-amino acid is then identified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). The shortened peptide is then ready for the next cycle.

When the N-terminal residue is an unmodified cysteine, its sulfhydryl group can interfere with the standard reaction, and the resulting PTH-cysteine is unstable and difficult to detect. If cysteine is involved in a disulfide bond, the bulky, cross-linked structure prevents the reaction from proceeding.

Side Reactions Involving Cysteine

The primary challenge with unmodified cysteine is its degradation during the Edman cycles.[4] The sulfhydryl group can lead to a variety of side reactions, resulting in low recovery or complete signal loss at the cysteine position. Sequencing of cystine (a disulfide-linked cysteine pair) can sometimes yield a diPTH-cystine derivative, but the recovery is often low and dependent on the position within the peptide.[5][6]

Strategies for Sequencing Cysteine Residues

The most reliable method for sequencing cysteine residues is to chemically modify the sulfhydryl group prior to Edman degradation. This is achieved through reduction of any disulfide bonds followed by alkylation of the resulting free thiols. This strategy prevents unwanted side reactions and produces a stable, identifiable PTH derivative.

Reduction and Alkylation

The standard approach involves two key steps:

-

Reduction: Disulfide bonds are cleaved using a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

-

Alkylation: The newly formed free sulfhydryl groups are then capped with an alkylating agent. This prevents re-oxidation and the formation of disulfide bonds.

Commonly used alkylating agents include:

-

Iodoacetamide: Forms S-carboxamidomethylcysteine.

-

Iodoacetic acid: Forms S-carboxymethylcysteine.

-

4-Vinylpyridine (4-VP): Forms S-pyridylethylcysteine, which often gives a strong and easily identifiable signal in HPLC analysis.[2]

-

N-methyl iodoacetamide (MIAA): Produces a PTH derivative that is well-resolved in HPLC and offers quantitative and reproducible recovery.[7]

The choice of alkylating agent can impact the elution profile of the resulting PTH-amino acid, and it is crucial to use a method that yields a derivative that does not co-elute with other standard PTH-amino acids.[3]

Direct Analysis of Disulfide Bonds

Recent advancements have focused on the direct analysis of disulfide-bonded peptides without prior reduction and alkylation. This approach aims to identify diPTH-cystine, which is formed when a cystine residue is at the N-terminus. This method is particularly useful for determining disulfide connectivity. However, the yield of diPTH-cystine can be low and variable.[5][6] In one study involving bovine insulin, the PTH derivative of cystine was released with approximately 20% recovery compared to other PTH amino acids.[5]

Quantitative Data on Cysteine Derivative Analysis

The success of Edman degradation is often measured by its repetitive yield, which is the efficiency of a single cycle. For most amino acids, modern sequencers can achieve repetitive yields of over 99%.[1] The recovery of PTH-cysteine derivatives is a critical factor for accurate sequencing. The following table summarizes available quantitative data on the recovery and yield of various cysteine derivatives.

| Cysteine Form | Modification Strategy | Typical Recovery/Yield | Notes |

| Cystine (disulfide) | Direct Analysis | ~20% | Recovery is highly dependent on the peptide sequence and cycle number. Often poorly detectable.[5] |

| S-Carboxymethylcysteine | Reduction & Alkylation with Iodoacetic Acid | Variable, can be low | PTH derivative may co-elute with PTH-Asp, complicating identification.[3] |

| S-Carboxamidomethylcysteine | Reduction & Alkylation with Iodoacetamide | Moderate | PTH derivative may elute near PTH-Thr or PTH-His, requiring careful analysis.[3] |

| S-Pyridylethylcysteine | Reduction & Alkylation with 4-Vinylpyridine | High | Generally provides a strong, unique, and well-resolved signal in HPLC.[2] |

| MIAA-modified Cysteine | Reduction & Alkylation with N-methyl iodoacetamide | Quantitative and Reproducible | Reported to have recovery as reproducible as stable PTH derivatives like Ala, Val, and Leu.[7] |

Experimental Protocols

Protocol for Reduction and S-Pyridylethylation of Cysteine Residues

This protocol is adapted for samples intended for Edman degradation. 4-Vinylpyridine is often recommended for producing a stable PTH derivative with a distinct HPLC retention time.[2]

Materials:

-

Dithiothreitol (DTT)

-

4-Vinylpyridine (4-VP)

-

N-ethylmorpholine buffer (pH 8.5)

-

Peptide/Protein sample

Procedure:

-

Dissolve the protein or peptide sample in the N-ethylmorpholine buffer.

-

Add DTT to a final concentration of 10-20 mM to reduce the disulfide bonds.

-

Incubate the sample at 37-50°C for 1-2 hours.

-

Add 4-vinylpyridine in a 2 to 4-fold molar excess over the total thiol concentration.

-

Incubate the reaction mixture at room temperature for 1-2 hours in the dark.

-

The alkylated sample can then be desalted or directly applied to the protein sequencer.

Protocol for Synthesis of PTH-Cysteine and diPTH-Cystine Standards

For accurate identification, it is beneficial to have standards for PTH-cysteine and diPTH-cystine. The following is a summary of a synthesis protocol.[6]

Synthesis of diPTH-Cystine:

-

Dissolve L-cystine in water.

-

Add triethylamine, methanol, and phenylisothiocyanate (PITC).

-

Allow the reaction to proceed for 4-5 hours under an inert atmosphere.

-

Dry the mixture and redissolve it. The phenylthiocarbamoyl (PTC) intermediate is extracted.

-

Acidify the aqueous phase to pH 1 with HCl and stir for 16 hours to induce cyclization and conversion to diPTH-cystine.

Synthesis of PTH-Cysteine:

-

Reduce the synthesized diPTH-cystine using a reducing agent like TCEP in a citrate buffer at pH 3.0 for 10 minutes.

-

Purify the resulting PTH-cysteine using HPLC.

Visualizations: Mechanisms and Workflows

Edman Degradation Mechanism for a Cysteine-Containing Peptide

The following diagram illustrates the key steps of the Edman degradation cycle for a peptide with an N-terminal cysteine that has been modified by S-pyridylethylation.

Caption: Edman degradation cycle for an S-pyridylethyl-cysteine residue.

Experimental Workflow for Disulfide Bond Analysis

This workflow outlines a combined approach using both direct and modification-based Edman degradation to elucidate disulfide connectivity.

Caption: Workflow for disulfide bond analysis using Edman degradation.

Logical Relationships of Cysteine Handling Strategies

This diagram illustrates the decision-making process for choosing a cysteine handling strategy in Edman degradation.

Caption: Decision tree for cysteine handling in Edman degradation.

Conclusion

While cysteine presents a challenge for standard Edman degradation, reliable sequencing of cysteine-containing peptides is achievable through appropriate sample preparation. The most robust and widely used method involves the reduction of disulfide bonds followed by alkylation of the free sulfhydryl groups. This approach yields stable PTH-cysteine derivatives that can be confidently identified by HPLC. For specialized applications, such as the direct determination of disulfide bond connectivity, analysis for diPTH-cystine can be employed, although with the caveat of potentially low recovery. By understanding the underlying chemistry and selecting the appropriate strategy, researchers can successfully elucidate the N-terminal sequence of these complex peptides, providing critical data for protein characterization and drug development.

References

- 1. ehu.eus [ehu.eus]

- 2. N-terminal Edman sequencing [proteome-factory.com]

- 3. shimadzu.com [shimadzu.com]

- 4. Edman degradation sequence analysis of resin-bound peptides synthesized by 9-fluorenylmethoxycarbonyl chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. DiPTH‐Cystine and PTH‐Cysteine in Disulfide Bond Analysis Using Automated Edman Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DiPTH-Cystine and PTH-Cysteine in Disulfide Bond Analysis Using Automated Edman Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Formation of PTH-Cysteine Derivatives in Protein Sequencing: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of phenylthiohydantoin (PTH)-cysteine derivatives during protein sequencing by Edman degradation. It addresses the inherent challenges of sequencing cysteine residues and details the chemical modification strategies required for their unambiguous identification. This document offers detailed experimental protocols, quantitative data for comparative analysis, and workflow visualizations to aid researchers in optimizing their protein sequencing efforts, particularly for cysteine-rich proteins, which are prevalent in many biologically active molecules such as toxins and receptors.

The Challenge of Cysteine in Edman Degradation

Direct sequencing of unmodified cysteine residues by Edman degradation is problematic. The free sulfhydryl group of cysteine is highly reactive and can undergo side reactions during the sequencing process, leading to the absence of a detectable signal at the corresponding cycle. Furthermore, the presence of disulfide bonds, crucial for the tertiary structure of many proteins, prevents the straightforward sequential degradation of amino acids. To overcome these challenges, chemical modification of cysteine residues prior to sequencing is essential.

Chemical Modification of Cysteine Residues

The primary strategy for successful sequencing of cysteine-containing proteins is the reduction of disulfide bonds followed by alkylation of the resulting free sulfhydryl groups. This process, known as reductive alkylation, converts cysteine into a stable derivative that can be readily identified as its PTH derivative by HPLC. The two most common and effective alkylating agents are iodoacetamide and 4-vinylpyridine.

Alkylation with Iodoacetamide

Iodoacetamide reacts with the sulfhydryl group of cysteine to form S-carboxamidomethylcysteine. This derivative is stable under the conditions of Edman degradation and its PTH derivative, PTH-S-carboxamidomethylcysteine, is well-resolved by HPLC.

Alkylation with 4-Vinylpyridine

4-Vinylpyridine is another highly effective reagent that reacts with cysteine to form S-pyridylethylcysteine. This modification offers the advantage of introducing a UV-active pyridine ring, which can enhance the detection of the corresponding PTH-S-pyridylethylcysteine derivative during HPLC analysis.[1][2]

Data Presentation: Comparison of PTH-Amino Acid Derivatives

The successful identification of amino acids in Edman degradation relies on comparing the retention times of the unknown PTH derivatives with those of known standards in reverse-phase HPLC. The following tables provide a summary of retention times for standard PTH-amino acids, including the key PTH-cysteine derivatives, and a comparison of different cysteine alkylation agents.

Table 1: HPLC Retention Times of Standard PTH-Amino Acids and Cysteine Derivatives

| PTH-Amino Acid Derivative | Retention Time (min) - Isocratic System | Retention Time (min) - Gradient System | Notes |

| PTH-Aspartic Acid | ~2.4 | - | Early eluting |

| PTH-Asparagine | - | - | |

| PTH-Serine | - | - | |

| PTH-Glutamic Acid | - | - | |

| PTH-Glutamine | - | - | |

| PTH-Threonine | ~4.3 | - | May co-elute with PTH-S-carboxamidomethylcysteine in some systems[2] |

| PTH-Glycine | - | - | |

| PTH-Alanine | - | - | |

| PTH-Histidine | - | - | |

| PTH-Arginine | ~8.56 | - | May co-elute with diPTH-cystine[3] |

| PTH-Tyrosine | - | - | |

| PTH-Proline | - | - | |

| PTH-Valine | - | - | |

| PTH-Methionine | - | - | |

| PTH-Isoleucine | - | - | |

| PTH-Leucine | - | - | |

| PTH-Phenylalanine | - | - | |

| PTH-Tryptophan | - | - | |

| PTH-Cysteine (unmodified) | ~8.06 | - | Generally not observed without derivatization due to degradation [3] |

| diPTH-Cystine | ~8.47 | - | Formed from cystine (disulfide-linked cysteines), often poorly resolved [3] |

| PTH-S-carboxymethylcysteine | ~2.4 | - | From iodoacetic acid modification [2] |

| PTH-S-carboxamidomethylcysteine | ~4.3 | - | From iodoacetamide modification [2] |

| PTH-S-pyridylethylcysteine | ~8.9 | - | From 4-vinylpyridine modification, well-resolved [2] |

Note: Retention times are approximate and can vary significantly depending on the specific HPLC system, column, and gradient conditions used.

Table 2: Comparison of Cysteine Alkylating Agents for Edman Sequencing

| Alkylating Agent | Derivative Formed | PTH Derivative | Key Advantages | Key Disadvantages |

| Iodoacetamide | S-carboxamidomethylcysteine | PTH-S-carboxamidomethylcysteine | Widely used, reliable, good yield[4] | Potential for side reactions with other residues at non-optimal pH, PTH derivative may co-elute with other PTH-amino acids[2][5] |

| 4-Vinylpyridine | S-pyridylethylcysteine | PTH-S-pyridylethylcysteine | High yield, PTH derivative is well-resolved in HPLC, enhanced UV detection[1][2] | Reagent can be less stable, may require specific reaction conditions |

| Acrylamide | S-propionamidocysteine | PTH-S-propionamidocysteine | Can occur as an artifact from polyacrylamide gels, stable derivative | Less commonly used as a primary alkylating agent compared to iodoacetamide and 4-vinylpyridine |

Experimental Protocols

Protocol for Reductive Alkylation with Iodoacetamide

This protocol is adapted for the modification of cysteine residues in a protein sample prior to Edman degradation.

Materials:

-

Protein sample

-

Urea

-

Tris-HCl buffer (1 M, pH 8.5)

-

Dithiothreitol (DTT)

-

Iodoacetamide (light-sensitive, prepare fresh)

-

Glacial acetic acid

Procedure:

-

Dissolve the protein sample in a solution of 8 M urea in Tris-HCl buffer (pH 8.5).

-

Add DTT to a final concentration of 5-10 mM to reduce the disulfide bonds.

-

Incubate the mixture at 37°C for 1-2 hours.

-

Cool the solution to room temperature.

-

Add a freshly prepared solution of iodoacetamide in the same buffer to a final concentration of 20-25 mM (a 2-fold molar excess over DTT).

-

Incubate the reaction mixture in the dark at room temperature for 30 minutes.

-

Quench the reaction by adding an excess of a thiol-containing reagent like 2-mercaptoethanol or by acidification with glacial acetic acid.

-

Desalt the modified protein sample using reverse-phase HPLC or dialysis to remove excess reagents and urea.

-

Lyophilize the purified, alkylated protein.

Protocol for Reductive Alkylation with 4-Vinylpyridine

This protocol describes the pyridylethylation of cysteine residues.

Materials:

-

Protein sample

-

Guanidine hydrochloride or Urea

-

Tris-HCl buffer (1 M, pH 7.5)

-

Dithiothreitol (DTT)

-

4-Vinylpyridine (handle in a fume hood)

-

Methanol

-

Glacial acetic acid

Procedure:

-

Dissolve the protein sample in a solution of 6 M guanidine hydrochloride or 8 M urea in Tris-HCl buffer (pH 7.5).

-

Add DTT to a final concentration sufficient to reduce all disulfide bonds (typically a 10 to 100-fold molar excess over cystine).

-

Incubate the mixture under a nitrogen atmosphere at room temperature for 2-4 hours.

-

Add 4-vinylpyridine to the reaction mixture. A 1.1 to 1.5-fold molar excess of 4-vinylpyridine over the total thiol concentration is recommended. The addition of a small amount of methanol may be necessary to ensure the solubility of 4-vinylpyridine.

-

Incubate the reaction for 90-120 minutes at room temperature in the dark.

-

Stop the reaction by lowering the pH to 3 with glacial acetic acid.

-

Desalt the S-pyridylethylated protein by dialysis against 0.01 N acetic acid or by reverse-phase HPLC.

-

Lyophilize the purified, modified protein.

Synthesis of PTH-Cysteine Standards

For accurate identification, it is beneficial to have standards of the expected PTH-cysteine derivatives.

Synthesis of diPTH-cystine:

-

This can be synthesized from L-cystine by reaction with phenyl isothiocyanate (PITC) in a 50% methanol/water mixture, followed by cyclization and conversion steps.[3]

Synthesis of PTH-cysteine:

-

PTH-cysteine can be prepared by the reduction of diPTH-cystine using a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP).[3]

Mandatory Visualizations

Workflow for Sequencing Cysteine-Containing Proteins

The following diagram illustrates the logical workflow for the N-terminal sequencing of proteins containing cysteine residues, from initial sample assessment to the final identification of modified PTH-cysteine derivatives.

Caption: Edman degradation workflow for cysteine-containing proteins.

Signaling Pathway Example: GPCR Activation and Cysteine Residues

Cysteine residues play critical roles in the structure and function of many signaling proteins, such as G-protein coupled receptors (GPCRs). Disulfide bonds formed between cysteine residues in the extracellular loops of GPCRs are essential for maintaining the receptor's conformation, which is necessary for ligand binding and subsequent signal transduction.[6] The accurate sequencing of these regions can be crucial for understanding receptor function and for the development of targeted therapeutics.

Caption: Cysteine's structural role in GPCR signaling.

Conclusion

The successful sequencing of cysteine-containing proteins by Edman degradation is critically dependent on appropriate sample preparation, specifically the reduction and alkylation of cysteine residues. The choice of alkylating agent, either iodoacetamide or 4-vinylpyridine, should be guided by the specific requirements of the analysis, such as the need for enhanced detection. By following robust experimental protocols and utilizing appropriate analytical standards, researchers can overcome the challenges posed by cysteine and obtain accurate and reliable sequence data. This is particularly important for understanding the structure-function relationships of cysteine-rich proteins that are key players in numerous biological processes and are often the targets of drug development efforts.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. shimadzu.com [shimadzu.com]

- 3. DiPTH‐Cystine and PTH‐Cysteine in Disulfide Bond Analysis Using Automated Edman Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Signaling through G protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Phenylthiocarbamyl Cysteine

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physicochemical properties of Phenylthiocarbamyl Cysteine (PTC-Cysteine), its formation, and its critical role in protein and peptide analysis. PTC-Cysteine is the derivative formed when cysteine reacts with phenylisothiocyanate (PITC), a foundational step in Edman degradation for N-terminal sequencing and in pre-column derivatization for amino acid analysis by HPLC.

Core Physicochemical Properties

Quantitative data for the direct PTC-Cysteine intermediate is sparse due to its transient nature in analytical workflows. However, properties of its parent compound, L-Cysteine, and the related, more stable cyclized derivative, PTH-(S-phenylthiocarbamyl)cysteine, are well-documented. This data is crucial for understanding its behavior in experimental settings.

Properties of L-Cysteine

Understanding the properties of the precursor amino acid is essential, as its reactive thiol and amino groups dictate the derivatization process.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₇NO₂S | [1] |

| Molecular Weight | 121.16 g/mol | [2] |

| Melting Point | 220-240 °C (decomposes) | [2][3][4] |

| Solubility in Water | 280 g/L (at 25 °C) | [3] |

| Other Solubilities | Freely soluble in alcohol, acetic acid; insoluble in ether, acetone, benzene. | [2] |

| Acidity (pKa) | Carboxyl (α-COOH): ~1.71Thiol (-SH): ~8.33Amino (α-NH₃⁺): ~10.78 | [3][5][6] |

| UV Absorption (λmax) | ~190 nm (Note: Blocked by many HPLC mobile phases) | [7] |

Properties of Phenylthiocarbamyl (PTC) and Phenylthiohydantoin (PTH) Derivatives

PTC-amino acids are the initial products of the PITC reaction, which are then analyzed by HPLC. In Edman sequencing, they are converted to more stable PTH derivatives. A key side-reaction can occur where the cysteine thiol group also reacts with PITC, leading to a modified PTH derivative.[8]

| Property | Value | Source(s) |

| Analyte of Interest | Phenylthiocarbamyl Amino Acids (PTC-AAs) | [9][10] |

| Detection Wavelength | 254 nm (Standard for UV detection in HPLC) | [9][10][11] |

| Stability of PTC-AAs | Stable for at least 32 hours at ambient temperature before injection. | [12] |

| Related Derivative | PTH-(S-phenylthiocarbamyl)cysteine | [8][13] |

| Molecular Formula | C₁₇H₁₅N₃OS₃ | [13] |

| Molecular Weight | 373.5 g/mol | [8][13] |

Experimental Protocols

The derivatization of cysteine with PITC is a fundamental technique in proteomics and analytical biochemistry.

Protocol for PTC-Amino Acid Derivatization for HPLC Analysis

This protocol is adapted from established methods for the quantitative derivatization of amino acids with PITC for subsequent RP-HPLC analysis.[9][10][11]

Objective: To convert free amino acids in a hydrolyzed protein or peptide sample into their corresponding PTC derivatives for quantification.

Materials:

-

Dried amino acid hydrolysate or standard solution.

-

Coupling Reagent: Phenylisothiocyanate (PITC).

-

Coupling Solvent: A mixture of ethanol and water (e.g., 1:1 v/v) with a base like triethylamine (TEA).

-

Drying system (vacuum centrifuge or rotary evaporator).

-

Reconstitution Solvent: 0.05 M Ammonium acetate, pH 6.8, or similar HPLC-grade buffer.[9]

Procedure:

-

Sample Preparation: Place the dried amino acid sample (from protein hydrolysis) in a reaction vial.

-

Redissolving: Add the coupling solvent to the sample and vortex to dissolve.

-

Derivatization (Coupling): Add the PITC reagent to the dissolved sample. The reaction proceeds under alkaline conditions.

-

Incubation: Allow the reaction to proceed at room temperature for 5 to 10 minutes.[9]

-

Drying: Remove the coupling solvent, excess reagent, and reaction byproducts by evaporation under a high vacuum.[9]

-

Reconstitution: Dissolve the dried PTC-amino acid derivatives in a known volume of the HPLC mobile phase starting buffer (e.g., 0.05 M ammonium acetate, pH 6.8).[9]

-

Analysis: The sample is now ready for injection onto an RP-HPLC system for separation and quantification.

Protocol for Alkylation of Cysteine Prior to Edman Sequencing

Cysteine's reactive thiol group can cause ambiguous results during Edman degradation. To ensure accurate sequencing, cysteine residues are typically alkylated before analysis.[14]

Objective: To modify the free thiol group of cysteine residues to prevent side reactions and ensure a clear signal during sequencing.

Reagents:

-

Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

-

Alkylation Agent: 4-vinylpyridine (recommended for superior signals) or iodoacetamide.[14]

-

Buffer: A suitable buffer such as Tris-HCl with guanidine-HCl to denature the protein.

Procedure:

-

Reduction: Dissolve the protein/peptide sample in the buffer containing a reducing agent (e.g., DTT) to break any existing disulfide bonds. Incubate for 1-2 hours at 37-50°C.

-

Alkylation: Add the alkylating agent (e.g., 4-vinylpyridine) in molar excess to the reducing agent. Incubate in the dark for 1-2 hours at room temperature.

-

Quenching: Quench any excess alkylating agent by adding a small amount of a thiol-containing compound like β-mercaptoethanol.

-

Purification: Remove excess reagents and byproducts by dialysis, gel filtration, or HPLC. The resulting protein/peptide with modified cysteine (e.g., S-pyridylethyl-cysteine) is now ready for Edman sequencing.

Mandatory Visualizations

PTC-Cysteine Formation Workflow

The following diagram illustrates the fundamental chemical reaction where cysteine is derivatized by PITC.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. L-(+)-Cysteine | C3H7NO2S | CID 5862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cysteine - Wikipedia [en.wikipedia.org]

- 4. L-cysteine | CAS#:52-90-4 | Chemsrc [chemsrc.com]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. UV-Vis Spectrum of Cysteine | SIELC Technologies [sielc.com]

- 8. PTH-(S-phenylthiocarbamyl)cysteine | 4094-50-2 | Benchchem [benchchem.com]

- 9. Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Amino Acid Analysis | Springer Nature Experiments [experiments.springernature.com]

- 11. Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate | Springer Nature Experiments [experiments.springernature.com]

- 12. Reversed-phase chromatography of phenylthiocarbamyl amino acid derivatives of physiological amino acids: an evaluation and a comparison with analysis by ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PTH-(S-phenylthiocarbamyl)cysteine | C17H15N3OS3 | CID 3508855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. N-terminal Edman sequencing [proteome-factory.com]

In-Depth Technical Guide: PTH-(S-phenylthiocarbamyl)cysteine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PTH-(S-phenylthiocarbamyl)cysteine, a key derivative encountered in protein sequencing. This document outlines its chemical identity, commercial availability, formation, and analytical characterization, with a focus on methodologies relevant to protein chemistry and drug development.

Core Compound Information

PTH-(S-phenylthiocarbamyl)cysteine is a derivative formed during the Edman degradation of peptides containing unprotected cysteine residues. Its identification is crucial for the accurate sequencing of such proteins.

| Property | Value | Citation(s) |

| CAS Number | 4094-50-2 | [1][2] |

| Molecular Formula | C₁₇H₁₅N₃OS₃ | [2] |

| Molecular Weight | 373.5 g/mol | [2] |

| IUPAC Name | (5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl)methyl N-phenylcarbamodithioate | [2] |

| Synonyms | (5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)methyl phenylcarbamodithioate | [2] |

Commercial Suppliers

PTH-(S-phenylthiocarbamyl)cysteine is available from various chemical suppliers for research purposes. Researchers should inquire directly with the suppliers for product specifications and availability.

| Supplier | Website |

| Benchchem | --INVALID-LINK-- |

| BOC Sciences | --INVALID-LINK-- |

| Santa Cruz Biotechnology | --INVALID-LINK-- |

| ChemNet | --INVALID-LINK-- |

Formation and Significance in Protein Sequencing

PTH-(S-phenylthiocarbamyl)cysteine is primarily formed as a side product during the Edman degradation of peptides that contain cysteine residues with unprotected sulfhydryl groups.[1] The Edman degradation is a method for sequencing amino acids in a peptide from the N-terminus.[3]

The standard Edman degradation process involves three key steps:

-

Coupling: The N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) peptide.[4]

-

Cleavage: Under acidic conditions, the PTC-derivatized N-terminal amino acid is cleaved from the peptide, forming an anilinothiazolinone (ATZ)-amino acid and the shortened peptide.[4]

-

Conversion: The unstable ATZ-amino acid is then converted into a more stable phenylthiohydantoin (PTH)-amino acid derivative, which is subsequently identified by chromatography.[4]

In the case of an unprotected cysteine residue at the N-terminus, the reactive thiol group (-SH) can also react with PITC, leading to the formation of a dually derivatized amino acid. This results in the generation of PTH-(S-phenylthiocarbamyl)cysteine.[1] The presence of this derivative can complicate the interpretation of sequencing data, making its accurate identification essential.[1] To avoid this complication, cysteine residues are often alkylated prior to sequencing.[1]

Experimental Protocols

General Protocol for Edman Degradation

The following is a generalized protocol for Edman degradation. Automated protein sequencers perform these steps cyclically.

-

Coupling: The peptide is treated with phenyl isothiocyanate (PITC) in a basic buffer (e.g., 12% trimethylamine) to form the phenylthiocarbamoyl (PTC)-peptide.[4]

-

Washing: Excess reagents and by-products are removed by washing with a non-polar solvent like ethyl acetate.[4]

-

Cleavage: The PTC-peptide is treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA), to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative.[4][5]

-

Extraction: The ATZ-amino acid is selectively extracted with an organic solvent (e.g., ethyl acetate or chlorobutane).[5]

-

Conversion: The extracted ATZ-amino acid is converted to the more stable phenylthiohydantoin (PTH)-amino acid by treatment with an aqueous acid (e.g., 25% v/v TFA in water).[5]

-

Analysis: The resulting PTH-amino acid is dried, redissolved, and injected into an HPLC system for identification based on its retention time compared to known standards.[6]

RP-HPLC Analysis of PTH-Amino Acids

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for identifying PTH-amino acid derivatives.[1]

-

Column: A C8 or C18 reversed-phase column is typically used. For example, a Capcell Pak C-8 UGII column (10 x 150 mm, 5.0 µm).[7]

-

Mobile Phase: A gradient of aqueous buffer (Eluent A) and an organic solvent (Eluent B) is employed.

-

Gradient Program: A step gradient can be used for separation. For example:

-

0–10 min, 4% B

-

10–13 min, 4–15% B

-

13–25 min, 15% B

-

25–47 min, 17% B[7]

-

-

Flow Rate: A typical flow rate is 1.0 mL/min.[7]

-

Column Temperature: The column is maintained at a constant temperature, for instance, 30 °C.[7]

-

Detection: UV detection at 269 nm is commonly used for PTH-amino acids.[8]

Note on Quantitative Data: While general HPLC protocols for PTH-amino acids are well-established, specific quantitative data for PTH-(S-phenylthiocarbamyl)cysteine, such as precise retention times under various conditions, limits of detection (LOD), and limits of quantification (LOQ), are not extensively reported in readily available literature. The retention time of PTH-cysteine has been reported to be distinct from other standard PTH-amino acids under specific chromatographic conditions.[8] For accurate quantification, it is recommended to synthesize or purchase a standard of PTH-(S-phenylthiocarbamyl)cysteine and establish a calibration curve under the specific HPLC conditions being used.

Mandatory Visualizations

Edman Degradation Workflow

The following diagram illustrates the cyclical process of Edman degradation, highlighting the formation of PTH-(S-phenylthiocarbamyl)cysteine from a peptide with an N-terminal unprotected cysteine.

Caption: Workflow of Edman degradation highlighting the formation of PTH-(S-phenylthiocarbamyl)cysteine.

Logical Relationship in Cysteine Derivatization for Protein Sequencing

This diagram illustrates the decision-making process and outcomes based on the protection state of cysteine residues prior to Edman degradation.

Caption: Logical flow for handling cysteine residues in Edman degradation.

References

- 1. PTH-(S-phenylthiocarbamyl)cysteine | 4094-50-2 | Benchchem [benchchem.com]

- 2. PTH-(S-phenylthiocarbamyl)cysteine | C17H15N3OS3 | CID 3508855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Edman degradation - Wikipedia [en.wikipedia.org]

- 4. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]

- 5. ehu.eus [ehu.eus]

- 6. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]

- 7. Determination of sequence and absolute configuration of peptide amino acids by HPLC–MS/CD-based detection of liberated N-terminus phenylthiohydantoin amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DiPTH‐Cystine and PTH‐Cysteine in Disulfide Bond Analysis Using Automated Edman Degradation - PMC [pmc.ncbi.nlm.nih.gov]

understanding the role of PITC in modifying cysteine

An In-Depth Technical Guide to the Role of Phenyl Isothiocyanate in Cysteine Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl isothiocyanate (PITC), widely known as Edman's Reagent, is a cornerstone of protein chemistry, celebrated for its critical role in the sequential degradation of amino acids from the N-terminus of peptides and proteins. Cysteine, with its nucleophilic thiol (-SH) side chain, is one of the most chemically reactive amino acids. Its unique properties are central to protein structure, catalysis, and redox signaling. The interaction between PITC and cysteine is not straightforward and is highly dependent on the analytical context.

This technical guide provides an in-depth exploration of the multifaceted role of PITC in the modification and analysis of cysteine residues. It clarifies the distinction between PITC's indirect role in N-terminal sequencing and its direct application in quantitative amino acid analysis, supported by detailed experimental protocols, quantitative data, and workflow visualizations.

The Primary Role of PITC in Edman Degradation: An Indirect Interaction

The most prominent application of PITC is in Edman degradation, a method for determining the amino acid sequence of a protein.[1] The process relies on the specific reaction of PITC with the free α-amino group at the N-terminus of a polypeptide under alkaline conditions.[2] This reaction forms a phenylthiocarbamoyl (PTC) derivative. Subsequent treatment with acid cleaves the N-terminal residue as a thiazolinone derivative, which is then converted to a more stable phenylthiohydantoin (PTH)-amino acid. This PTH derivative is identified by chromatography, and the cycle repeats on the shortened peptide.[1]

However, native cysteine residues present a significant challenge. The thiol side chain is susceptible to side reactions and oxidation, and the resulting PTH-cysteine is unstable, preventing its reliable detection and quantification during the sequencing process.[3][4] Consequently, a direct signal for unmodified cysteine is typically not obtained.[3]

To overcome this limitation, cysteine residues must be chemically modified before the sequencing process begins. This is achieved by alkylating the thiol group to form a stable derivative. This pre-modification ensures that the cysteine residue can be quantitatively recovered and identified as its corresponding PTH derivative.

Experimental Workflow: Cysteine Identification in Edman Degradation

The following diagram illustrates the essential pre-sequencing step of cysteine alkylation required for successful analysis via Edman degradation.

Experimental Protocol: Reductive Alkylation of Cysteine for Protein Sequencing

This protocol describes the modification of cysteine residues using dithiothreitol (DTT) for reduction and iodoacetamide for alkylation, rendering the protein ready for N-terminal sequencing.[4]

-

Sample Preparation : Lyophilize the purified protein sample (typically 10-100 pmol) in a microcentrifuge tube.

-

Reduction Buffer : Prepare a reduction buffer consisting of 0.5 M Tris-HCl, pH 8.5, containing 4 mM EDTA.

-

Reduction : Dissolve the protein in 50 µL of the reduction buffer. Add DTT to a final concentration of 10 mM. Incubate the mixture at 37°C for 1-2 hours to ensure complete reduction of all disulfide bonds.

-

Alkylation : Prepare a fresh 100 mM solution of iodoacetamide in water. Add this solution to the reduced protein sample to a final concentration of 25 mM (a 2.5-fold molar excess over DTT).

-

Incubation : Incubate the reaction mixture in the dark at room temperature for 30 minutes. The alkylation reaction is light-sensitive.

-

Quenching : Stop the reaction by adding a small excess of a thiol-containing reagent, such as 2-mercaptoethanol, to scavenge any unreacted iodoacetamide.

-

Desalting : Remove excess reagents and buffer salts using a suitable method, such as reverse-phase HPLC, dialysis, or gel filtration, exchanging the sample into a volatile buffer (e.g., 0.1% TFA).

-

Analysis : Lyophilize the desalted, alkylated protein. The sample, now containing stable S-carboxyamidomethyl-cysteine residues, is ready for Edman degradation.

PITC for Quantitative Amino Acid Analysis: A Direct Approach

A separate application of PITC involves the quantitative analysis of the total amino acid composition of a protein.[5] In this method, the protein is first completely hydrolyzed into its constituent free amino acids. All free amino acids (both primary and secondary) are then derivatized with PITC in a pre-column step to form stable PTC-amino acids, which are subsequently separated and quantified by reverse-phase HPLC.[6]

In this context, cysteine requires special handling due to its instability during acid hydrolysis, where it is largely destroyed.[7] To ensure accurate quantification, cysteine and cystine are first oxidized to the highly stable cysteic acid using performic acid.[7][8] This stable derivative then reacts efficiently with PITC and can be accurately measured by HPLC.

Experimental Workflow: Quantitative Analysis of Cysteine

The diagram below outlines the process for quantifying total cysteine content in a protein sample using PITC derivatization.

Experimental Protocol: Cysteine Quantification via Oxidation and PITC Derivatization

This protocol is adapted from methods for quantifying cysteine in biological samples by converting it to cysteic acid prior to PITC derivatization.[8]

-

Performic Acid Oxidation :

-

Prepare fresh performic acid by mixing 1 part 30% hydrogen peroxide with 9 parts 99% formic acid. Let it stand at room temperature for 1 hour.

-

Cool the reagent on ice for 15 minutes.

-

Add a known amount of lyophilized protein sample to a tube and cool it on ice.

-

Add an excess of cold performic acid to the sample. Allow the oxidation to proceed on ice for 4 hours.

-

-

Quenching : Stop the reaction by adding hydrobromic acid (HBr) until the yellow color of bromine appears, then evaporate to dryness under a stream of nitrogen.

-

Acid Hydrolysis : Add 6 M HCl to the dried residue. Seal the tube under vacuum and heat at 110°C for 24 hours to hydrolyze the protein.

-

Drying : After hydrolysis, cool the sample and evaporate the HCl under vacuum.

-

PITC Derivatization :

-

Re-dissolve the dried hydrolysate in a coupling solution (e.g., a mixture of ethanol, water, and triethylamine).

-

Add a solution of PITC in ethanol (e.g., a 7:1:1:1 mixture of methanol:triethylamine:water:PITC).

-

Vortex and incubate at room temperature for 20-60 minutes.[9]

-

Dry the sample completely under vacuum to remove excess PITC and reagents.

-

-

Analysis : Re-dissolve the dried PTC-derivatives in a suitable analysis solvent (e.g., sodium phosphate buffer with acetonitrile). Analyze by reverse-phase HPLC with UV detection at 254 nm. Quantify the PTC-cysteic acid peak by comparing its area to that of a known standard.

The Underlying Chemistry: PITC's pH-Dependent Reactivity

The isothiocyanate group (-N=C=S) is an electrophile that can react with different nucleophiles. Its reactivity towards the thiol group of cysteine versus the amino groups of lysine or the N-terminus is highly dependent on pH.[10] This is because the reactivity is dictated by the protonation state of the nucleophile.

-

Reaction with Thiols : The cysteine side chain must be in its deprotonated, thiolate form (S⁻) to be nucleophilic. With a typical pKa around 8.5, the thiol group becomes progressively more reactive as the pH increases towards and beyond this value.[11] The reaction of an isothiocyanate with a thiol yields a dithiocarbamate adduct. This reaction is favored at weakly basic pH (e.g., 7.4–9.0).[10]

-

Reaction with Amines : The N-terminal α-amino group or the ε-amino group of lysine must be in its uncharged, deprotonated form (NH₂) to react. With pKa values typically above 9.0, these groups are predominantly protonated (NH₃⁺) and non-nucleophilic at physiological pH. Optimal reaction with isothiocyanates requires a more alkaline environment (pH 9.0–11.0) to ensure a sufficient concentration of the deprotonated amine.[10] This reaction yields a thiourea adduct.

This pH-dependent selectivity is the reason PITC specifically targets the N-terminus under the alkaline conditions of the Edman degradation coupling step, while reaction with the cysteine side chain is not the primary event.

Logical Relationship: Competing Reactions of PITC

The following diagram illustrates how pH governs the preferred reaction pathway for PITC in the presence of both amine and thiol groups.

Quantitative Data: Reactivity of Isothiocyanates

| Reagent Class | Nucleophile | Optimal pH Range | Product | Relative Reactivity |

| Isothiocyanate | Cysteine (Thiolate) | 7.4 - 9.1[10] | Dithiocarbamate | Increases with pH |

| Isothiocyanate | Lysine / N-Terminus (Amine) | 9.0 - 11.0[10] | Thiourea | Increases with pH |

| Phenyl Isothiocyanate (PITC) | Cysteine | Not favored[10] | - | Lower than Benzyl ITC |

| Benzyl Isothiocyanate | Cysteine | 6.5 - 8.0[10] | Dithiocarbamate | High |

Table 1: pH-dependent reactivity and comparison of isothiocyanates. Data synthesized from studies on isothiocyanate reactivity.[10]

Role in Drug Development

The unique nucleophilicity of cysteine makes it an attractive target for covalent inhibitors in drug discovery. By designing electrophilic molecules ("warheads") that can specifically form a covalent bond with a cysteine residue in a target protein, researchers can achieve high potency and prolonged duration of action.

While isothiocyanates are a known class of thiol-reactive electrophiles, PITC itself is not a common warhead in drug design. However, the underlying chemistry is relevant. Other isothiocyanate-containing natural products and designed molecules are explored for their ability to target cysteine residues in proteins. For example, benzyl isothiocyanate has been shown to be a more effective agent for selectively labeling cysteine residues compared to PITC.[10] Understanding the reactivity principles of PITC with cysteine provides foundational knowledge for scientists developing novel covalent therapeutics that target this critical amino acid.

Conclusion

The role of phenyl isothiocyanate in the modification of cysteine is nuanced and strictly dependent on the analytical goal.

-

In Protein Sequencing , PITC's role is indirect. Its primary function is to react with the N-terminal α-amino group. For the successful identification of cysteine, its thiol side chain must first be derivatized into a stable alkylated form.

-

In Quantitative Amino Acid Analysis , PITC plays a direct role. It derivatizes all free amino acids after complete protein hydrolysis. Here, accurate cysteine quantification requires a pre-hydrolysis oxidation step to convert cysteine into the stable cysteic acid.

-

Chemically , the isothiocyanate group can react with the cysteine thiol, but this reaction is in competition with the reaction with amines and is governed by pH. Standard Edman conditions strongly favor reaction at the N-terminus.

For researchers, scientists, and drug development professionals, this comprehensive understanding is crucial for the accurate application of PITC-based methodologies and for leveraging the fundamental principles of isothiocyanate chemistry in broader contexts.

References

- 1. Edman degradation - Wikipedia [en.wikipedia.org]

- 2. letstalkacademy.com [letstalkacademy.com]

- 3. N-terminal Edman sequencing [proteome-factory.com]

- 4. shimadzu.com [shimadzu.com]

- 5. Amino Acid Measurement in Body Fluids Using PITC Derivatives | Springer Nature Experiments [experiments.springernature.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. cerealsgrains.org [cerealsgrains.org]

- 8. protocols.io [protocols.io]

- 9. hplc.eu [hplc.eu]

- 10. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Core Principles of Cysteine Identification in Edman Degradation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and methodologies for the successful identification of cysteine residues during N-terminal protein sequencing by Edman degradation. Given the unique chemical properties of its thiol group, cysteine presents specific challenges that necessitate a dedicated strategic approach involving chemical derivatization to ensure accurate and reliable sequencing results.

The Challenge of Cysteine in Edman Degradation

Standard Edman degradation chemistry involves the sequential cleavage and identification of amino acids from the N-terminus of a polypeptide. However, cysteine residues pose a significant challenge to this process. The free sulfhydryl group of cysteine is highly reactive and can undergo various side reactions under the conditions of the Edman chemistry, leading to the inability to detect this crucial amino acid.[1][2]

If not derivatized, cysteine residues and their corresponding phenylthiohydantoin (PTH) derivatives are unstable and can be degraded during the sequencing cycles.[3][4] This results in a "gap" or a cycle with no identifiable PTH-amino acid, leading to an incomplete or ambiguous protein sequence. Furthermore, free cysteine can form disulfide bonds, which also interfere with the sequencing process.[3][5]

The Imperative of Cysteine Derivatization

To overcome these challenges, the chemical modification of the cysteine's sulfhydryl group prior to Edman sequencing is a mandatory step.[2][3] This process, known as alkylation, converts the reactive thiol group into a stable thioether. This derivatization prevents side reactions and the formation of disulfide bonds, ensuring that the modified cysteine can proceed through the Edman degradation cycles and be identified as a stable PTH derivative with a unique and reproducible retention time during subsequent HPLC analysis.[3][6]

The ideal derivatizing agent should react specifically and completely with cysteine's thiol group under conditions that do not degrade the protein sample. The resulting modified cysteine should be stable throughout the Edman chemistry, and its PTH derivative should be well-resolved from the standard PTH-amino acids in the HPLC chromatogram.

Key Experimental Protocols for Cysteine Derivatization

Several alkylating agents are commonly used for the derivatization of cysteine residues for Edman sequencing. The choice of reagent can impact the stability and the chromatographic behavior of the resulting PTH-cysteine derivative. Below are detailed methodologies for the most frequently employed derivatization agents.

Reduction of Disulfide Bonds

Prior to alkylation, any existing disulfide bonds within the protein must be reduced to free sulfhydryl groups. Dithiothreitol (DTT) is a commonly used reducing agent.

Protocol for Reduction with DTT:

-

Dissolve the protein sample in a suitable buffer, such as 100 mM Tris/HCl, pH 8.3, or 100 mM Ammonium Bicarbonate, which may also contain a denaturant like 6-8 M Urea to expose buried cysteine residues.[7]

-

Add DTT from a stock solution (e.g., 0.5 M) to a final concentration of 5 mM.[7] For more concentrated protein samples, a 50-fold molar excess of DTT over the total cysteine content is recommended.

-

Incubate the mixture at 56°C for 25-45 minutes to facilitate the complete reduction of disulfide bonds.[7]

-

Allow the sample to cool to room temperature before proceeding with the alkylation step.[7]

Alkylation with Iodoacetamide

Iodoacetamide is a widely used reagent that converts cysteine to S-carboxyamidomethylcysteine.[5]

Protocol for Iodoacetamide Alkylation:

-

To the reduced protein solution, add a freshly prepared stock solution of iodoacetamide (e.g., 500 mM in water) to a final concentration of 14 mM.[7] It is recommended to use a 5:1 molar ratio of iodoacetamide to DTT.

-

Incubate the reaction mixture in the dark at room temperature for 30 minutes.[7]

-

To quench the reaction and consume any unreacted iodoacetamide, add DTT to an additional final concentration of 5 mM and incubate for another 15 minutes at room temperature in the dark.[7]

-

The alkylated protein sample can then be purified by methods such as dialysis, gel filtration, or HPLC to remove excess reagents before N-terminal sequencing.

Alkylation with 4-Vinylpyridine

Alkylation with 4-vinylpyridine yields S-pyridylethylcysteine, which often provides a superior and more stable signal during Edman sequencing compared to the iodoacetamide derivative.[2][8]

Protocol for 4-Vinylpyridine Alkylation:

-

To 20 µL of the reduced protein sample, add 2 µL of neat 4-vinylpyridine and 2.5 µL of methanol.

-

Incubate the mixture at room temperature for 1-2 hours.

-

The reaction can be stopped by acidification or by direct injection onto a reverse-phase HPLC system for purification of the modified protein.

Alkylation with N-methyl iodoacetamide (MIAA)

Derivatization with N-methyl iodoacetamide has been shown to produce a PTH derivative with high reliability and a distinct elution profile in HPLC.[6]

Protocol for N-methyl iodoacetamide Alkylation:

-

Lyophilize the protein sample if it is in a non-volatile buffer.

-

Dissolve the protein in a suitable buffer for reduction as described in section 3.1.

-

After reduction with DTT, add a stock solution of N-methyl iodoacetamide to the reaction mixture.

-

Incubate at room temperature in the dark for 20 minutes.[9]

-

Quench the reaction with an excess of a thiol-containing reagent like β-mercaptoethanol or DTT.[9]

-

Purify the alkylated protein to remove excess reagents.

Data Presentation: HPLC Elution of PTH-Cysteine Derivatives

The successful identification of a modified cysteine residue is dependent on the resolution of its PTH derivative from the standard PTH-amino acids during HPLC analysis. The following table summarizes the typical elution characteristics of various PTH-cysteine derivatives. Retention times can vary depending on the specific HPLC system, column, and gradient conditions.

| PTH-Amino Acid Derivative | Alkylating Agent | Relative Elution Position | Comments |

| PTH-S-carboxymethylcysteine | Iodoacetic Acid | Near PTH-Aspartic Acid[3] | Potential for co-elution, requires careful interpretation. |

| PTH-S-carboxyamidomethylcysteine | Iodoacetamide | Near PTH-Threonine or PTH-Histidine[3] | Can be challenging to resolve from neighboring peaks. |

| PTH-S-pyridylethylcysteine | 4-Vinylpyridine | Elutes at a unique position, often between PTH-Proline and PTH-Methionine[3] | Generally provides a clear and unambiguous signal.[2] |

| PTH-S-(N-methyl)carbamoylmethylcysteine | N-methyl iodoacetamide | Elutes in a wide gap between dimethylphenylthiourea and PTH-Alanine[6] | Offers high reliability and is well-separated from other PTH-amino acids.[6] |

Visualizing the Workflow and Principles

Diagrams created using the DOT language provide a clear visual representation of the experimental workflows and logical relationships involved in cysteine identification during Edman degradation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. N-terminal Edman sequencing [proteome-factory.com]

- 3. shimadzu.com [shimadzu.com]

- 4. shimadzu.com [shimadzu.com]

- 5. Carboxymethylation of Cysteine Using Iodoacetamide/ Iodoacetic Acid | Springer Nature Experiments [experiments.springernature.com]

- 6. Modification of cysteine residues with N-methyl iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

- 8. Ion source-dependent performance of 4-vinylpyridine, iodoacetamide, and N-maleoyl derivatives for the detection of cysteine-containing peptides in complex proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cib.csic.es [cib.csic.es]

Methodological & Application

Application Notes and Protocols for the HPLC Analysis of PTH-Cysteine Derivatives in Protein Sequencing

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the analysis of cysteine residues in proteins and peptides using Edman degradation followed by High-Performance Liquid Chromatography (HPLC). The accurate identification of cysteine is crucial for understanding protein structure and function, particularly in the context of disulfide bond formation and active site chemistry.

In standard Edman sequencing, the direct analysis of cysteine is problematic due to its reactive thiol group. Therefore, a preliminary chemical modification step is required to convert cysteine into a stable derivative that can be reliably identified. This protocol focuses on the alkylation of cysteine residues prior to sequencing, leading to the formation of a stable PTH-amino acid derivative that is readily analyzable by HPLC.

Experimental Principles

The overall workflow involves three main stages:

-

Reduction and Alkylation of Cysteine: Disulfide bonds are first reduced to free thiol groups, which are then alkylated to form a stable thioether. This prevents re-oxidation and unwanted side reactions during the Edman degradation process.

-

Edman Degradation: The polypeptide is subjected to sequential degradation from the N-terminus. In each cycle, the N-terminal amino acid is reacted with phenylisothiocyanate (PITC), cleaved off, and converted into its phenylthiohydantoin (PTH) derivative.

-

HPLC Analysis: The resulting PTH-amino acid derivative from each cycle is injected into a reverse-phase HPLC system for separation and identification based on its retention time compared to known standards.

Experimental Workflow Diagram

Caption: Overall workflow for the analysis of cysteine-containing peptides.

Detailed Experimental Protocols

Protocol 1: Reduction and Alkylation of Cysteine Residues

This protocol describes the modification of cysteine residues in a protein or peptide sample prior to Edman degradation. 4-Vinylpyridine is a commonly used alkylating agent that yields a stable S-pyridylethyl-cysteine derivative, which is readily detectable by HPLC.

Materials:

-

Protein or peptide sample

-

Reduction Buffer: 0.5 M Tris-HCl, pH 8.5, containing 4 mM EDTA

-

Dithiothreitol (DTT)

-

4-Vinylpyridine

-

Acetic acid

-

HPLC-grade water

Procedure:

-

Dissolve the protein or peptide sample in the Reduction Buffer.

-

Add a 10-fold molar excess of DTT over the total thiol content.

-

Incubate the mixture at 37°C for 1-2 hours to ensure complete reduction of disulfide bonds.

-

Add a 2-fold molar excess of 4-vinylpyridine over DTT.

-

Incubate the reaction mixture in the dark at room temperature for 1-2 hours.

-

Stop the reaction by adding glacial acetic acid to lower the pH.

-

Desalt the modified sample using a suitable method, such as a C18 Sep-Pak cartridge or size-exclusion chromatography, to remove excess reagents.

-

Lyophilize the purified, alkylated sample.

Protocol 2: Edman Degradation and PTH-Amino Acid Conversion

This part of the process is typically performed using an automated protein sequencer. The following is a generalized description of the chemical steps involved in a single cycle.

Reagents:

-

Phenylisothiocyanate (PITC) solution

-

Anhydrous trifluoroacetic acid (TFA)

-

Aqueous acid for conversion (e.g., 25% TFA in water)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Coupling: The alkylated peptide is reacted with PITC under mildly alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative at the N-terminal amino acid.[1]

-

Cleavage: The PTC-derivatized N-terminal amino acid is cleaved from the peptide chain under anhydrous acidic conditions using TFA, forming an anilinothiazolinone (ATZ) derivative.[2]

-

Extraction: The ATZ-amino acid is selectively extracted into an organic solvent.[1]

-

Conversion: The extracted ATZ-amino acid is converted to the more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.[2]

-

The resulting PTH-amino acid is dried and is now ready for HPLC analysis. The remaining peptide is subjected to the next cycle of degradation.

Protocol 3: HPLC Analysis of PTH-Amino Acid Derivatives

The identification of the PTH-amino acid, including the PTH-S-pyridylethyl-cysteine derivative, is achieved by reverse-phase HPLC. The retention time of the unknown is compared to that of a standard mixture of PTH-amino acids.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

-

Detection: UV detection at 254 nm or 269 nm.

-

Column Temperature: Typically maintained between 35°C and 45°C.

-

Mobile Phase: A gradient of two solvents is generally employed:

-

Solvent A: An aqueous buffer, such as 5% tetrahydrofuran in 30 mM sodium acetate, pH 4.5.

-

Solvent B: Acetonitrile or a mixture of acetonitrile and methanol.

-

Example Gradient Program:

| Time (minutes) | % Solvent B |

| 0 | 10 |

| 20 | 50 |

| 25 | 90 |

| 27 | 90 |

| 28 | 10 |

| 35 | 10 |

Procedure:

-

Reconstitute the dried PTH-amino acid sample in a suitable solvent (e.g., 20-30% acetonitrile in water).

-

Inject an appropriate volume of the sample onto the equilibrated HPLC column.

-

Run the gradient program to separate the PTH-amino acids.

-

Identify the PTH-amino acid from the sequencing cycle by comparing its retention time to a chromatogram of a standard mixture of known PTH-amino acids, including the PTH-S-pyridylethyl-cysteine standard.

Quantitative Data Summary

The following table summarizes typical HPLC conditions for the analysis of PTH-amino acids. Retention times are highly dependent on the specific HPLC system, column, and exact mobile phase composition and should be determined empirically using standard compounds.

| Parameter | Typical Value/Condition |

| HPLC Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Aqueous buffer (e.g., Sodium Acetate, pH 4.5) |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-50% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detection Wavelength | 254 nm or 269 nm |

| Injection Volume | 10-20 µL |

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the chemical transformations of the N-terminal amino acid during one cycle of Edman degradation.

Caption: Chemical steps in one cycle of Edman degradation.

References

Application Notes and Protocols for Edman Degradation of Cysteine-Containing Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-terminal sequencing using Edman degradation is a cornerstone technique for determining the primary structure of proteins and peptides. However, the presence of cysteine residues presents a significant challenge due to the reactivity of the sulfhydryl group, which can interfere with the sequencing chemistry and lead to ambiguous results or signal loss.[1] To obtain reliable sequence data for cysteine-containing peptides, chemical modification of the thiol group is essential prior to Edman degradation.

This document provides detailed protocols for the chemical modification of cysteine residues and their subsequent analysis by Edman degradation. We will cover the most common and effective alkylation strategies, discuss their advantages and potential side reactions, and offer troubleshooting guidance to ensure high-quality sequencing results.

The Challenge of Sequencing Cysteine

Direct Edman degradation of unmodified cysteine-containing peptides is problematic for several reasons:

-

No Signal: Unmodified cysteine residues often fail to produce a detectable phenylthiohydantoin (PTH) derivative.[1][2]

-

Decomposition: Cysteine can degrade during the acidic cleavage step of the Edman cycle.

-

Disulfide Bond Interference: Intramolecular or intermolecular disulfide bonds can prevent the efficient coupling of phenylisothiocyanate (PITC) to the N-terminal amino group and interfere with the subsequent cleavage reaction.[3]

To overcome these issues, the sulfhydryl groups of cysteine residues are chemically modified, typically through reduction of disulfide bonds followed by alkylation. This process stabilizes the cysteine side chain, allowing for its unambiguous identification during HPLC analysis of the PTH-amino acids.

Experimental Protocols: Reduction and S-Alkylation of Cysteine Residues

The most common strategy for modifying cysteine residues involves a two-step process: reduction of any disulfide bonds to free thiols, followed by alkylation of these thiols to form stable thioether derivatives.

Diagram: General Workflow for Cysteine Modification and Edman Degradation

Caption: General workflow for the preparation and sequencing of cysteine-containing peptides.

Protocol 1: Reduction and S-Carbamidomethylation with Iodoacetamide (IAM)

Iodoacetamide is a widely used alkylating agent that forms a stable S-carbamidomethylcysteine derivative. This method is robust and generally provides good yields.

Materials:

-

Peptide sample

-

Denaturing buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.3

-

Reducing agent: 0.5 M Dithiothreitol (DTT) in water (prepare fresh)

-

Alkylating agent: 0.5 M Iodoacetamide (IAM) in water (prepare fresh, protect from light)

-

Quenching solution: 1 M DTT in water

-

Desalting column or HPLC system for sample cleanup

Procedure:

-

Solubilization and Denaturation: Dissolve the peptide sample in the denaturing buffer to a final concentration of 1-10 mg/mL.

-

Reduction: Add the 0.5 M DTT stock solution to the peptide solution to a final concentration of 5 mM. Incubate at 56°C for 25-45 minutes.

-

Cooling: Allow the sample to cool to room temperature.

-

Alkylation: Add the 0.5 M IAM stock solution to a final concentration of 14 mM. Incubate for 30 minutes at room temperature in the dark.

-

Quenching: Add the 1 M DTT stock solution to a final concentration of 20 mM to quench the excess iodoacetamide. Incubate for 15 minutes at room temperature in the dark.

-

Sample Cleanup: Remove excess reagents and buffer salts by reverse-phase HPLC or using a desalting column. This step is crucial to prevent interference with the Edman chemistry.

-

Lyophilize the purified, modified peptide and store at -20°C until sequencing.

Protocol 2: Reduction and S-Pyridylethylation with 4-Vinylpyridine (4-VP)

S-pyridylethylation is often preferred for Edman degradation as the resulting PTH-S-pyridylethylcysteine derivative typically elutes in a clear region of the HPLC chromatogram, simplifying identification.[3] 4-vinylpyridine is reported to provide superior signals in Edman sequencing.[1]

Materials:

-

Peptide sample

-

Denaturing buffer: 8 M Urea in 0.1 M Tris-HCl, pH 7.5

-

Reducing agent: β-mercaptoethanol

-

Alkylating agent: 4-Vinylpyridine (4-VP)

-

Methanol

-

Glacial acetic acid

-

Dialysis tubing or desalting column

Procedure:

-

Solubilization and Denaturation: Dissolve the peptide sample in the denaturing buffer.

-

Reduction: Add β-mercaptoethanol to a ~100-fold molar excess over the total disulfide content. Stir the solution under a nitrogen atmosphere for 16 hours at room temperature.[4]

-

Alkylation: Add neat 4-vinylpyridine in a 1:1 molar ratio with respect to the total sulfhydryl groups (cysteine plus reducing agent). Add methanol to a final concentration of 10% to ensure the 4-VP remains in solution. Stir for 90-120 minutes at room temperature in the dark.[4]

-

Reaction Termination: Stop the reaction by lowering the pH to 3 with glacial acetic acid.[4]

-

Sample Cleanup: Remove excess reagents by dialysis against 0.01 N acetic acid or by using a desalting column.

-

Lyophilize the purified, S-pyridylethylated peptide and store at -20°C.

Quantitative Data and Performance of Alkylating Agents

While direct, side-by-side quantitative yield comparisons for Edman degradation of different S-alkylated cysteines are not extensively published, the following table summarizes the known performance characteristics.

| Alkylating Agent | Derivative Formed | Molar Mass Increase (Da) | HPLC Elution of PTH-Derivative | Advantages | Disadvantages & Side Reactions |

| Iodoacetamide | S-Carbamidomethylcysteine | +57.02 | Can be close to PTH-Thr and PTH-His, requiring careful identification.[3] | Robust, well-established method. High reaction completion rate. | Potential for over-alkylation of N-terminus and other nucleophilic residues (Lys, His, Met) if excess reagent is not controlled.[5][6] |

| 4-Vinylpyridine | S-Pyridylethylcysteine | +105.06 | Elutes in a unique, well-resolved position, often after other standard PTH-amino acids, simplifying identification.[3] | "Superior signals" in Edman sequencing.[1] The basic nature of the pyridine ring can aid in ionization for mass spectrometry. | Can be less efficient than iodoacetamide.[7] Potential for side reactions with methionine during acid hydrolysis.[8] |

| Iodoacetic Acid | S-Carboxymethylcysteine | +58.01 | Can elute near PTH-Asp, requiring careful identification.[3] | Introduces a negative charge which can be useful for certain separation techniques. | Similar potential for side reactions as iodoacetamide. |

Troubleshooting and Side Reactions

Careful control of reaction conditions is critical to minimize side reactions and ensure accurate sequencing results.

Common Issues and Solutions

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No or low signal for cysteine | Incomplete reduction or alkylation. | Ensure sufficient concentration and incubation time for both reducing and alkylating agents. Confirm the pH of the reaction buffer is optimal (pH 7.5-8.5). |

| Decomposition of PTH-derivative. | Use a milder alkylating agent like 4-vinylpyridine, which produces a more stable PTH-derivative. | |

| Multiple peaks for a single cysteine position | Incomplete alkylation leading to a mix of modified and unmodified cysteine. | Optimize the alkylation protocol as described above. |

| Side reactions of the alkylating agent. | Use the minimum effective concentration of the alkylating agent and ensure proper quenching. Purify the sample thoroughly after modification. | |

| Oxidation of methionine by iodoacetamide. | Use alternative alkylating agents like chloroacetamide if methionine oxidation is a concern.[9] | |

| Sequence stops at a modified residue | N-terminal blockage by the alkylating agent. | Avoid excess alkylating reagent and ensure the reaction is performed at the recommended pH. Thoroughly purify the peptide after modification. |

Diagram: Iodoacetamide Side Reactions

Caption: Potential side reactions of excess iodoacetamide with nucleophilic amino acid residues.

Conclusion

Successful Edman degradation of cysteine-containing peptides is highly dependent on the proper chemical modification of the cysteine residues prior to sequencing. By following the detailed protocols for reduction and alkylation with either iodoacetamide or 4-vinylpyridine, researchers can obtain stable cysteine derivatives that yield reliable and unambiguous sequencing data. Careful attention to reaction conditions, proper sample cleanup, and awareness of potential side reactions are crucial for achieving high-quality results. The choice of alkylating agent can be guided by the specific requirements of the analysis, with 4-vinylpyridine often being advantageous due to the favorable chromatographic properties of its PTH-derivative.

References

- 1. N-terminal Edman sequencing [proteome-factory.com]

- 2. Edman Degradation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 3. shimadzu.com [shimadzu.com]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Side reaction of methionine with 4-vinylpyridine during acid hydrolysis of modified proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

Application Note: Quantification of PTH-(S-phenylthiocarbamyl)cysteine by Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise N-terminal sequencing of proteins is a cornerstone of proteomics and protein characterization, essential for understanding protein function, verifying protein identity, and for quality control in the development of protein-based therapeutics. The Edman degradation method remains a fundamental technique for this purpose.[1][2][3][4] This process involves the sequential cleavage of the N-terminal amino acid residue, which is then converted into a phenylthiohydantoin (PTH) derivative for identification by chromatography.[1][2][5]

Cysteine residues present a unique challenge in Edman sequencing due to the reactivity of their thiol group. Direct analysis of cysteine is often hindered by its instability during the sequencing chemistry.[6] To overcome this, a common strategy is the derivatization of the cysteine's sulfhydryl group. One such derivative is PTH-(S-phenylthiocarbamyl)cysteine, formed when the cysteine side chain reacts with phenylisothiocyanate (PITC), the Edman reagent. Accurate quantification of this derivative is crucial for the correct identification of cysteine residues in a protein sequence.

This application note provides a detailed protocol for the quantification of PTH-(S-phenylthiocarbamyl)cysteine using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Principle